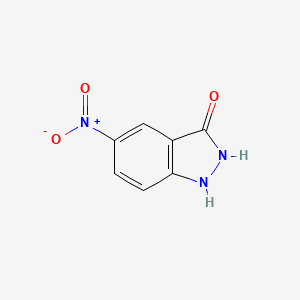

5-Nitro-1,2-dihydro-3H-indazol-3-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSFRTHYHRTUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210255 | |

| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61346-19-8 | |

| Record name | 1,2-Dihydro-5-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61346-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061346198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-nitro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitro-1,2-dihydro-3H-indazol-3-one: A Technical Guide for Researchers

CAS Number: 61346-19-8

This technical guide provides an in-depth overview of 5-Nitro-1,2-dihydro-3H-indazol-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a summary of its chemical properties, synthesis, biological activity, and safety considerations.

Chemical and Physical Properties

This compound is a nitroaromatic compound featuring an indazolinone core. A crucial aspect of its chemistry is the existence of keto-enol tautomerism, co-existing in equilibrium with its tautomer, 5-nitro-1H-indazol-3-ol. This equilibrium is a significant factor in its reactivity and potential biological interactions.

Data Presentation: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 61346-19-8 | [1] |

| Molecular Formula | C₇H₅N₃O₃ | Calculated |

| Molecular Weight | 179.13 g/mol | Calculated |

| Melting Point | 280-282 °C | [2][3] |

| Boiling Point | 297.1 ± 19.0 °C | Predicted |

| Appearance | Not specified; related nitroindazoles are typically yellow to tan powders. | Inferred from related compounds |

| Solubility | Not specified; solubility of the related 5-nitroindazole is 14.2 µg/mL in water at pH 7.4. | [4] |

Mandatory Visualization: Tautomerism

Caption: Keto-enol tautomerism of this compound.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of the unsubstituted parent compound, this compound, is not extensively documented in the available literature, its synthesis can be inferred from methods used for its derivatives. A plausible route involves the nitration of the 1,2-dihydro-3H-indazol-3-one core or the cyclization of an appropriately substituted and nitrated precursor.

The synthesis of N-substituted derivatives of this compound is well-documented and typically proceeds through the alkylation of a 1-substituted-5-nitro-1H-indazol-3-ol.

Mandatory Visualization: General Synthetic Workflow for N-Substituted Derivatives

Caption: General workflow for the synthesis of N-substituted derivatives.

Experimental Protocols: Synthesis of 1,2-Disubstituted 5-Nitroindazolin-3-ones

The following is a representative protocol for the synthesis of N-substituted derivatives, adapted from the literature.[2]

Method A: Alkylation of 1-Substituted-5-nitro-1H-indazol-3-ol

-

Reaction Setup: To a solution of the appropriate 1-substituted-5-nitro-1H-indazol-3-ol in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or cesium carbonate, typically 1.5-2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a period of time (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol).

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant biological activity, particularly as agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

The primary mechanism of action is believed to be the generation of oxidative stress within the parasite. The electron-withdrawing nitro group at the 5-position is crucial for this activity. It undergoes bioreduction by the parasite's nitroreductases (NTRs), leading to the formation of reactive oxygen species (ROS). This surge in ROS induces mitochondrial dysfunction and ultimately leads to apoptosis of the parasite.

Mandatory Visualization: Proposed Mechanism of Action

Caption: Proposed mechanism of trypanocidal activity.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.

Disclaimer: The safety information provided here is based on general knowledge of related compounds. It is essential to consult a comprehensive and specific Safety Data Sheet before handling this chemical and to perform a thorough risk assessment for any experimental procedures.

References

Synthesis and characterization of 5-Nitro-1,2-dihydro-3H-indazol-3-one

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitro-1,2-dihydro-3H-indazol-3-one and Its Derivatives

Introduction

This compound, also known as 5-nitroindazolone, is a heterocyclic organic compound featuring an indazolone core functionalized with a nitro group. The indazole scaffold is a prominent pharmacophore found in a range of therapeutically active agents, including the antiemetic drug Granisetron and the tyrosine kinase inhibitor Axitinib.[1] The addition of a nitro group at the 5-position is of particular interest in drug development, as this moiety is known to enhance the biological activity of heterocyclic compounds, especially in the context of antiparasitic agents.[2][3]

Derivatives of 5-nitroindazolone have demonstrated significant promise as trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4][5] The proposed mechanism of action involves the nitro group inducing the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in the parasite.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives, targeting researchers and professionals in medicinal chemistry and drug development.

Synthesis Pathways

The synthesis of the target compounds typically involves a multi-step process. A foundational method for creating the 5-nitroindazole core involves the diazotization of a substituted aniline, followed by cyclization. Subsequent N-alkylation of the indazolone ring system yields the desired 1,2-disubstituted derivatives.

The general workflow for producing these compounds can be visualized as follows:

A common synthetic route begins with the formation of 5-nitroindazole from 2-amino-5-nitrotoluene. The resulting indazole can then be converted into a key intermediate, such as 1-methyl-5-nitroindazol-3-ol, which serves as the direct precursor for subsequent alkylation reactions to produce a variety of 1,2-disubstituted 5-nitro-1,2-dihydro-3H-indazol-3-ones.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroindazole (Precursor Core)

This procedure is adapted from the synthesis of 5-nitroindazole via diazotization.[6][7]

-

Dissolution : Dissolve 2-amino-5-nitrotoluene (0.36 mole) in 2.5 L of glacial acetic acid within a 5-L round-bottomed flask equipped with a mechanical stirrer.[6]

-

Diazotization : Prepare a solution of sodium nitrite (0.36 mole) in 60 ml of water. Add this solution all at once to the stirred acetic acid mixture. Maintain the reaction temperature below 25°C, using an ice bath if necessary.[6]

-

Reaction : Continue stirring for 15 minutes post-addition to complete the diazotization. Allow the solution to stand at room temperature for 3 days.[6]

-

Work-up : Concentrate the solution under reduced pressure. Add 200 ml of water to the residue and stir to form a slurry.[6]

-

Isolation : Filter the product, wash thoroughly with cold water, and dry in an oven at 80–90°C.[6]

-

Purification : Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.[6] The reported yield is typically in the range of 72-80%, with a melting point of 208–209°C.[6]

Protocol 2: General Synthesis of 1,2-Disubstituted 5-Nitro-1,2-dihydro-3H-indazol-3-ones

The following methods are based on the alkylation of a 1-substituted-5-nitroindazol-3-ol precursor, such as 1-methyl-5-nitroindazol-3-ol (19).[4]

Method A: Methylation [4]

-

Reaction Setup : To a solution of the 2-substituted-5-nitroindazolin-3-one precursor in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and methyl iodide (MeI).

-

Reaction : Stir the mixture at room temperature overnight.

-

Isolation : Upon completion, the desired 1,2-disubstituted product is isolated. This method typically results in high yields (95-98%).[4]

Method B: Benzylation [4]

-

Reaction Setup : Treat the 1-methyl-5-nitroindazol-3-ol precursor (19) with an appropriate substituted benzyl bromide in DMF.

-

Reaction : Heat the mixture at 150°C for 4 hours in the absence of a base. An excess of the alkylating agent is required.

-

Isolation : After the reaction period, the final product is isolated. This procedure also provides good yields (≥89%).[4]

Characterization Data

The structural confirmation and purity of the synthesized this compound derivatives are established using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, melting point (Mp) determination, and elemental analysis.

Table 1: Characterization Data for Selected 1-Methyl-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one Derivatives[4]

| Compound Name | Yield (%) | Mp (°C) | ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) |

| 2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (7) | 96 (Method A) | 125–127 | 8.50 (d, 1H, 4-H), 8.37 (dd, 1H, 6-H), 7.65 (d, 1H, 7-H), 7.36 (m, 1H, Bn 5-H), 7.10 (m, 3H, Bn 2,4,6-H), 5.21 (s, 2H, CH₂), 3.50 (s, 3H, CH₃) | Not explicitly provided |

| 2-(3-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (10) | 95 (A); 94 (B) | 154–156 | 8.50 (d, 1H, 4-H), 8.37 (dd, 1H, 6-H), 7.65 (d, 1H, 7-H), 7.35 (m, 3H, Bn 2,4,5-H), 7.20 (m, 1H, Bn 6-H), 5.20 (s, 2H, CH₂), 3.50 (s, 3H, CH₃) | 160.35, 149.72, 141.31, 138.78, 133.24, 130.63, 127.76, 127.17, 127.14, 125.92, 120.31, 115.36, 112.04, 44.02, 35.30 |

| 2-(4-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (11) | 97 (A); 93 (B) | 128–130 | 8.49 (d, 1H, 4-H), 8.36 (dd, 1H, 6-H), 7.63 (d, 1H, 7-H), 7.38 (d, 2H, Bn 3,5-H), 7.28 (d, 2H, Bn 2,6-H), 5.18 (s, 2H, CH₂), 3.49 (s, 3H, CH₃) | 160.28, 149.57, 141.22, 135.23, 132.38, 129.15, 128.64, 127.06, 120.24, 115.30, 111.91, 43.94, 35.19 |

| 2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (13) | 96 (Method A) | 149–151 | 8.50 (d, 1H, 4-H), 8.37 (dd, 1H, 6-H), 7.65 (d, 1H, 7-H), 7.48 (m, 2H, Bn 2,4-H), 7.25 (m, 2H, Bn 5,6-H), 5.19 (s, 2H, CH₂), 3.49 (s, 3H, CH₃) | 160.35, 149.74, 141.32, 139.05, 130.94, 130.69, 130.08, 127.18, 126.32, 121.85, 120.35, 115.37, 112.07, 43.96, 35.33 |

| 2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (14) | 98 (A); 94 (B) | 144–146 | 8.50 (d, 1H, 4-H), 8.36 (dd, 1H, 6-H), 7.64 (d, 1H, 7-H), 7.52 (d, 2H, Bn 3,5-H), 7.21 (d, 2H, Bn 2,6-H), 5.16 (s, 2H, CH₂), 3.49 (s, 3H, CH₃) | 160.30, 149.59, 141.24, 135.68, 131.59, 129.51, 127.11, 120.93, 120.28, 115.31, 111.96, 44.00, 35.21 |

| 2-(4-Methoxybenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | 93 (Method A) | 139–141 | 8.48 (d, 1H, 4-H), 8.34 (dd, 1H, 6-H), 7.61 (d, 1H, 7-H), 7.20 (d, 2H, Bn 2,6-H), 6.86 (d, 2H, Bn 3,5-H), 5.10 (s, 2H, CH₂), 3.69 (s, 3H, OCH₃), 3.50 (s, 3H, NCH₃) | Not explicitly provided |

Conclusion

The synthesis of this compound and its N-substituted derivatives can be achieved through robust and high-yielding chemical pathways. The foundational 5-nitroindazole core is accessible via classical diazotization reactions, while subsequent alkylation of indazolone precursors allows for the introduction of diverse substituents at the N1 and N2 positions. Detailed characterization using modern analytical techniques confirms the structures of these compounds. The significant trypanocidal activity exhibited by this class of molecules underscores their potential as lead compounds in the development of new therapeutics for Chagas disease, making their synthesis and characterization a critical area of research for medicinal chemists.[3][4]

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

The Core Mechanism of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 5-Nitro-1,2-dihydro-3H-indazol-3-one and related nitroindazole derivatives against various parasites, with a primary focus on Trypanosoma cruzi and Leishmania species. This class of compounds represents a promising avenue for antiparasitic drug development due to its targeted activation within the parasite.

Core Mechanism of Action: Reductive Activation and Oxidative Stress

The primary mechanism of action for this compound and its analogues hinges on the presence of the 5-nitro group, which acts as a prodrug moiety. The selective toxicity of these compounds against parasites is achieved through a bioactivation process catalyzed by parasite-specific type I nitroreductases (NTRs).[1][2] These enzymes are typically absent in mammalian host cells, providing a therapeutic window.[2]

The activation process involves a sequential two-electron reduction of the nitro group. This reaction, utilizing NADH as a cofactor, transforms the nitro group into highly reactive intermediates, including nitroso and hydroxylamine derivatives.[1][3] These intermediates can further be metabolized into toxic species like the nitrenium ion.[1]

A crucial consequence of this reductive activation is the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1][4] Parasites possess fewer and less efficient endogenous antioxidant mechanisms compared to mammalian cells, making them particularly vulnerable to the oxidative stress induced by this sudden influx of ROS.[1] The resulting oxidative stress leads to widespread damage of essential macromolecules, including lipids, proteins, and DNA, ultimately disrupting cellular homeostasis.[1] This cascade of events culminates in mitochondrial dysfunction and triggers an apoptosis-like cell death pathway in the parasite.[1][4]

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The antiparasitic activity of various 5-nitroindazole derivatives has been quantified against different parasite forms and mammalian cell lines to determine their potency and selectivity. The tables below summarize key findings from published studies.

Table 1: Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi

| Compound | Parasite Form | Strain | IC₅₀ (µM) | Reference |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Epimastigote | Dm28c | 1.1 ± 0.3 | [3][4] |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypomastigote | Dm28c | 5.4 ± 1.0 | [3][4] |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | Epimastigote | Y | 0.49 | [5] |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | Intracellular Amastigote | Y | 0.41 | [5] |

| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) | Epimastigote | Y | 5.75 | [5] |

| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) | Intracellular Amastigote | Y | 1.17 | [5] |

| Benznidazole | Intracellular Amastigote | Y | 1.58 | [5] |

Table 2: Activity of 5-Nitroindazole Derivatives against Leishmania amazonensis

| Compound | Parasite Form | IC₅₀ (µM) | Reference |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Intracellular Amastigote | 0.46 ± 0.01 | [6][7] |

| Amphotericin B | Intracellular Amastigote | 0.036 | [7] |

Table 3: Cytotoxicity and Selectivity Index (SI) of Selected 5-Nitroindazole Derivatives

| Compound | Mammalian Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | RAW 264.7 Macrophages | 32.2 ± 2.0 | 5.9 (vs. Trypomastigote) | [1] |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | Cardiac Cells | >200 | >487.8 (vs. Amastigote) | [5] |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Peritoneal Macrophages | 402.5 | 875 (vs. Amastigote) | [6][7] |

| Benznidazole | Cardiac Cells | >200 | >126.6 (vs. Amastigote) | [5] |

| Nifurtimox | RAW 264.7 Macrophages | 114.3 ± 1.0 | 3.5 (vs. Trypomastigote) | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Parasite Nitroreductase (TcNTR) Activity Assay

This assay measures the ability of the compound to be activated by the parasitic enzyme TcNTR by monitoring the consumption of the cofactor NADH.

Protocol:

-

Enzyme Preparation: Use purified recombinant TcNTR. The expression and purification protocols can be adapted from previously described methods.[8][9]

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:

-

Measurement: Immediately after adding the enzyme, monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm using a spectrophotometric microplate reader.[8][9]

-

Data Analysis: Calculate the rate of NADH consumption. The enzymatic activity is expressed as the rate of metabolism of the compound, which can be compared to a reference drug like benznidazole.[9]

Intracellular ROS Detection Assay

This protocol uses the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

-

Parasite Preparation: Harvest parasites (e.g., T. cruzi trypomastigotes) and adjust the concentration to 1 x 10⁷ parasites/mL in a suitable medium without phenol red (e.g., RPMI 1640).[10]

-

Treatment: Incubate the parasites with the desired concentrations of the 5-nitroindazole test compound for a specified time (e.g., 2 hours). Include a positive control (e.g., H₂O₂) and an untreated negative control.

-

Staining: Add DCFH-DA solution to the parasite suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C in the dark.[11]

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

-

Measurement: Resuspend the cells in PBS and transfer to a black 96-well plate. Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]

-

Data Analysis: Subtract the background fluorescence from the untreated control and express the results as a fold-change in fluorescence relative to the control.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Parasite Preparation and Treatment: Incubate parasites (e.g., 1 x 10⁶ Leishmania promastigotes) with the test compound at various concentrations for a defined period (e.g., 48 hours).[12]

-

Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[13]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution to the cell suspension.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[13]

-

Flow Cytometry: Analyze the stained cells as soon as possible using a flow cytometer. Detect FITC fluorescence (e.g., FL1 channel, ~530 nm) and PI fluorescence (e.g., FL3 channel, >575 nm).[13]

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses cationic dyes like JC-1 or TMRE to assess mitochondrial health. A decrease in ΔΨm is an early indicator of apoptosis.

Protocol (using JC-1):

-

Parasite Preparation and Treatment: Treat parasites with the test compound as described in the apoptosis assay. Include a positive control for mitochondrial depolarization, such as CCCP (5-50 µM for 15-30 minutes).[2]

-

Staining: Add JC-1 staining solution (final concentration typically 1-10 µM) to the cells and incubate for 15-30 minutes at 37°C.[14]

-

Washing: Wash the cells with an appropriate assay buffer to remove the staining solution.

-

Measurement: Analyze the cells by flow cytometry or a fluorescence plate reader.[2]

-

Healthy cells (high ΔΨm): JC-1 forms J-aggregates, emitting red fluorescence (Ex/Em ~535/595 nm).

-

Apoptotic cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence (Ex/Em ~485/535 nm).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

The mechanism of action of this compound in parasites is a well-defined process of selective bioactivation. The reliance on parasite-specific nitroreductases to generate cytotoxic reactive oxygen species provides a strong rationale for its development as an antiparasitic agent. The quantitative data demonstrate potent activity against key parasites like Trypanosoma cruzi and Leishmania, with promising selectivity indices compared to host cells. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate this compound class and develop new, effective therapies for neglected parasitic diseases.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

Spectroscopic and Synthetic Profile of 5-Nitro-1,2-dihydro-3H-indazol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to 5-Nitro-1,2-dihydro-3H-indazol-3-one. Due to the limited availability of published experimental data for the unsubstituted parent compound, this document presents a combination of data for closely related derivatives and predicted values for the target molecule. All quantitative data is summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols, based on established synthetic routes for analogous compounds, are also provided.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR spectral data for N-substituted derivatives of this compound, as reported in the literature[1]. The predicted values for the unsubstituted parent compound are extrapolated from this data. All spectra were recorded in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Compound | 4-H (d, J≈2.1 Hz) | 6-H (dd, J≈9.2, 2.1 Hz) | 7-H (d, J≈9.2 Hz) | Other Protons |

| This compound (Predicted) | ~8.5 ppm | ~8.4 ppm | ~7.7 ppm | NH protons (broad signals) |

| 2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1] | 8.50 ppm | 8.37 ppm | 7.65 ppm | 7.36 (m, 1H), 7.10 (m, 3H), 5.21 (s, 2H, CH₂), 3.50 (s, 3H, CH₃) |

| 2-(2-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1] | 8.51 ppm | 8.39 ppm | 7.69 ppm | 7.49 (dd, 1H), 7.30 (m, 2H), 7.03 (d, 1H), 5.25 (s, 2H, CH₂), 3.47 (s, 3H, CH₃) |

| 2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1] | 8.50 ppm | 8.37 ppm | 7.65 ppm | 7.48 (m, 2H), 7.25 (m, 2H), 5.19 (s, 2H, CH₂), 3.49 (s, 3H, CH₃) |

| 2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1] | 8.50 ppm | 8.36 ppm | 7.64 ppm | 7.52 (d, 2H), 7.21 (d, 2H), 5.16 (s, 2H, CH₂), 3.49 (s, 3H, CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |

| This compound (Predicted) | ~160-162 ppm | ~115-116 ppm | ~120-121 ppm | ~141-142 ppm | ~127-128 ppm | ~111-112 ppm | ~149-150 ppm | - |

| 2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1] | 160.35 ppm | 115.37 ppm | 120.35 ppm | 141.32 ppm | 127.18 ppm | 112.07 ppm | 149.74 ppm | Bn: 139.05, 130.94, 130.69, 130.08, 126.32, 121.85; CH₂: 43.96; CH₃: 35.33 |

| 2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one[1] | 160.30 ppm | 115.31 ppm | 120.28 ppm | 141.24 ppm | 127.11 ppm | 111.96 ppm | 149.59 ppm | Bn: 135.68, 131.59, 129.51, 120.93; CH₂: 44.00; CH₃: 35.21 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Predicted key absorptions are listed in Table 3.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400-3200 | Amide and amine stretching, likely broad |

| C=O stretch | 1710-1680 | Amide carbonyl stretching |

| N-O stretch (asymmetric) | 1550-1500 | Nitro group stretching |

| N-O stretch (symmetric) | 1360-1300 | Nitro group stretching |

| C=C stretch | 1600-1450 | Aromatic ring stretching |

| C-N stretch | 1350-1200 | Amine and amide C-N stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₅N₃O₃ |

| Molecular Weight | 179.13 g/mol |

| Predicted [M+H]⁺ | 180.0404 |

| Predicted [M]⁺ | 179.0331 |

Experimental Protocols

While a specific protocol for the synthesis of the parent this compound is not detailed in the searched literature, a plausible synthetic route can be devised based on established methods for similar compounds. One common approach involves the cyclization of a substituted o-nitrobenzyl derivative.

Proposed Synthesis of this compound

A potential synthesis could start from 2-methyl-5-nitroaniline, proceeding through diazotization and subsequent cyclization. A general photochemical method for the synthesis of indazolones from o-nitrobenzyl alcohols has also been described, which could be adapted.

General Photochemical Synthesis Protocol: This protocol is adapted from a general method for the synthesis of 1,2-dihydro-3H-indazol-3-ones[2][3].

-

Reaction Setup: A solution of a suitable o-nitrobenzyl alcohol precursor (1 equivalent) and a primary amine (2 equivalents) in a suitable solvent (e.g., aqueous phosphate-buffered saline) is prepared in a photoreactor vessel.

-

Irradiation: The reaction mixture is irradiated with UV light (e.g., broad emission above 365 nm) at a controlled temperature (e.g., 30 °C) for a sufficient period (e.g., 24 hours).

-

Workup and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of N-Substituted Derivatives

A common method for the synthesis of N-substituted 5-nitro-1,2-dihydro-3H-indazol-3-ones involves the alkylation of a 1-substituted-5-nitroindazol-3-ol.

Method A: Alkylation of 1-methyl-5-nitroindazol-3-ol [1]

-

A mixture of 1-methyl-5-nitroindazol-3-ol (1 equivalent), the desired alkyl halide (1.1 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide (DMF) is stirred at room temperature overnight.

-

The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., 2-propanol).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a general synthetic pathway for this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: General Synthetic Pathway.

References

The Solubility Profile of 5-Nitro-1,2-dihydro-3H-indazol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Nitro-1,2-dihydro-3H-indazol-3-one, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, standardized experimental protocols for determining solubility, and the proposed mechanism of action for its derivatives, which hints at its biological relevance.

Quantitative Solubility Data

Currently, there is a notable absence of published quantitative solubility data for this compound in common laboratory solvents. While numerous studies utilize its derivatives, they do not provide specific solubility values for the parent compound. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically.

To facilitate direct comparison of experimentally determined data, the following table structure is recommended:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| DMSO | ||||

| DMF | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetonitrile | ||||

| Water (pH 7.4) | ||||

| User-defined |

Qualitative Solubility in Dimethyl Sulfoxide (DMSO)

While quantitative data is not available, numerous research articles on the synthesis and biological evaluation of this compound derivatives consistently report the use of deuterated dimethyl sulfoxide (DMSO-d6) as the solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. This widespread use strongly indicates that this compound and its derivatives are soluble in DMSO to a degree sufficient for standard analytical procedures.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, water)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when the measured solubility is consistent across these time points.[1]

-

-

Sample Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the sample at a high speed.

-

Carefully pipette an aliquot of the clear supernatant for analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

-

Calculation:

-

The determined concentration from the supernatant represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

Below is a Graphviz diagram illustrating the workflow for this experimental protocol.

Proposed Mechanism of Action in Trypanosoma cruzi

Derivatives of 5-nitroindazole, including 5-nitroindazolin-3-ones, have shown significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4] The proposed mechanism of action is centered on the generation of oxidative stress within the parasite.[4][5]

The key steps in this proposed pathway are:

-

Activation by Nitroreductase: The 5-nitro group of the indazolinone is reduced by a type I nitroreductase (NTR) enzyme present in the parasite.[4] This enzymatic reduction is a critical activation step.

-

Generation of Reactive Species: This reduction process leads to the formation of reactive nitrogen species and other radical species.[6]

-

Induction of Oxidative Stress: These reactive species, particularly reactive oxygen species (ROS), disrupt the redox balance within the parasite, leading to widespread cellular damage.[4][7]

-

Apoptosis: The significant oxidative stress ultimately triggers programmed cell death (apoptosis) in the parasite.[4][5]

This mechanism highlights the 5-nitro group as a crucial pharmacophore for the observed biological activity.

The following Graphviz diagram illustrates this proposed signaling pathway.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. quora.com [quora.com]

- 3. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Biological Versatility of 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 5-Nitro-1,2-dihydro-3H-indazol-3-one core structure have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their demonstrated efficacy, particularly as potent anti-protozoal agents, and explores their potential in other therapeutic areas such as cancer and inflammation. Detailed experimental methodologies, quantitative biological data, and elucidated mechanisms of action are presented to facilitate further research and development in this field.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties. The introduction of a nitro group at the 5-position of the 1,2-dihydro-3H-indazol-3-one core has been shown to be a critical determinant of biological activity, particularly in the context of infectious diseases. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this specific class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through multiple synthetic routes. A common strategy involves the reaction of o-nitrobenzyl alcohols with primary amines under photochemical conditions, which generates the key intermediate, o-nitrosobenzaldehyde, in situ. This intermediate then undergoes cyclization to form the indazolone ring.

Another established method involves the alkylation of 1-ethoxycarbonylindazol-3-ols, followed by the removal of the protecting group to yield 2-substituted indazolin-3-ones. These can be further modified, for instance, by methylation, to produce 1,2-disubstituted derivatives.[1] The choice of synthetic route can be influenced by the desired substitution pattern on the indazolone core and the availability of starting materials.

A general synthetic workflow is depicted below:

References

An In-depth Technical Guide to 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives in Trypanocidal Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the synthesis, in vitro evaluation, and in vivo efficacy of substituted 5-Nitro-1,2-dihydro-3H-indazol-3-one (5-nitroindazolinone) derivatives as potential therapeutic agents against Chagas disease, caused by the parasite Trypanosoma cruzi.

Introduction: The Therapeutic Potential of 5-Nitroindazolinones

Chagas disease remains a significant health issue in Latin America, with current treatments like benznidazole and nifurtimox showing limited efficacy and notable side effects.[1][2] The 5-nitroindazolinone scaffold has emerged as a promising foundation for novel antichagasic drugs.[3][4][5][6][7] Research has focused on synthesizing and evaluating a range of 1,2-disubstituted 5-nitroindazolinone derivatives. These compounds have demonstrated potent activity against various life stages of the T. cruzi parasite, including epimastigotes, intracellular amastigotes, and bloodstream trypomastigotes.[3][4]

The core mechanism of action is attributed to the 5-nitro group.[1][2][8] It is believed that this group undergoes bioreduction by the parasite's type I nitroreductases (NTRs), leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which induces apoptosis-like cell death in the parasite.[1][2][8] This mechanism provides a targeted approach, as the activation is specific to the parasitic enzyme.

Quantitative Data Summary: In Vitro Activity and Cytotoxicity

The following tables summarize the biological activity of key 5-nitroindazolinone derivatives against Trypanosoma cruzi and their toxicity against mammalian cells.

Table 1: In Vitro Activity Against T. cruzi (Y Strain)

| Compound ID | Derivative Name | Target Form | IC50 (µM) | Reference |

| 16 | 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Epimastigotes | 0.49 | [4] |

| Intracellular Amastigotes | 0.41 | [4] | ||

| 24 | 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Epimastigotes | 5.75 | [4] |

| Intracellular Amastigotes | 1.17 | [4] | ||

| 5a | 5-nitro-2-picolyl-indazolin-3-one | Epimastigotes | 1.1 ± 0.3 | [2][8] |

| Trypomastigotes | 5.4 ± 1.0 | [2][8] |

Table 2: In Vivo Efficacy in Murine Models (T. cruzi Y Strain)

| Compound ID | Treatment | Parasitemia Reduction | Survival Rate | Reference |

| 16 | Monotherapy | Up to 60% | Not specified | [4] |

| 16 + BZ | Combination Therapy | 79.24% | 83.33% | [4] |

| 24 + BZ | Combination Therapy | 91.11% | 66.67% | [4] |

| Untreated | Control | 0% | 0% (100% mortality) | [4] |

*BZ: Benznidazole

Mechanism of Action and Experimental Workflows

Proposed Trypanocidal Mechanism of Action

The trypanocidal activity of 5-nitroindazolinones is linked to the generation of oxidative stress within the parasite. The process is initiated by the reduction of the compound's nitro group by the parasite's nitroreductase (NTR) enzyme, leading to radical species that cause cellular damage and apoptosis.

Caption: Proposed mechanism of action for 5-nitroindazolinone derivatives in T. cruzi.

General Experimental Workflow for In Vitro Screening

The evaluation of novel compounds follows a standardized workflow, starting with activity against the easiest-to-culture form of the parasite and progressing to the more clinically relevant forms, alongside cytotoxicity screening.

Caption: Standard workflow for the in vitro screening of antichagasic compounds.

Experimental Protocols

In Vitro Epimastigote Proliferation Assay

This assay determines the effect of the compounds on the growth of the replicative, non-infective epimastigote form of T. cruzi.

-

Parasite Culture: T. cruzi epimastigotes (e.g., Y strain) are cultured at 28°C in a suitable medium like Liver Infusion Tryptose (LIT) supplemented with 10% fetal bovine serum (FBS).

-

Assay Preparation: Parasites in the exponential growth phase are seeded into 96-well microplates at a density of 1 x 10^6 parasites/mL.

-

Compound Addition: The test compounds are dissolved (typically in DMSO) and added to the wells at various concentrations. A positive control (e.g., Benznidazole) and a negative control (vehicle only) are included.

-

Incubation: The plates are incubated at 28°C for 72-96 hours.

-

Growth Measurement: Parasite growth is quantified by adding a resazurin-based solution and measuring fluorescence after a further 24-hour incubation. Alternatively, parasite density can be determined by direct counting using a Neubauer chamber.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

In Vitro Intracellular Amastigote Assay

This assay evaluates the compound's ability to eliminate the clinically relevant, replicative intracellular amastigote form.

-

Host Cell Culture: A suitable mammalian host cell line (e.g., L929 fibroblasts or cardiac myoblasts) is seeded in 96-well plates and grown to confluence.

-

Infection: The host cells are infected with bloodstream trypomastigotes at a parasite-to-cell ratio of approximately 10:1. After an incubation period (e.g., 24 hours) to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.

-

Compound Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected cells.

-

Incubation: The plates are incubated for an additional 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification: The plates are fixed and stained (e.g., with Giemsa). The number of intracellular amastigotes per 100 host cells is determined by microscopic examination.

-

Data Analysis: The IC50 value is calculated by comparing the parasite load in treated wells to that in untreated control wells.

In Vivo Acute Chagas Disease Murine Model

This model assesses the efficacy of the compounds in reducing parasite load and improving survival in a live animal model.

-

Animal Model: Typically, Swiss mice or another susceptible strain are used.

-

Infection: Animals are infected intraperitoneally with bloodstream trypomastigotes (e.g., 10^4 parasites of the Y strain).

-

Treatment Initiation: Treatment begins at the onset of detectable parasitemia (around 4-5 days post-infection).

-

Drug Administration: The test compounds are administered orally or intraperitoneally once daily for a defined period (e.g., 5-10 consecutive days). A control group receives the vehicle only, and a reference group receives benznidazole.

-

Monitoring: Parasitemia is monitored every other day by collecting a small volume of blood from the tail vein and counting the number of parasites in a blood smear under a microscope. Animal survival and clinical signs of toxicity (e.g., weight loss, altered behavior) are also recorded daily.

-

Endpoint Analysis: The primary endpoints are the reduction in peak parasitemia compared to the untreated control group and the overall survival rate at the end of the study period (e.g., 30 days post-infection).

Conclusion

Derivatives of the this compound scaffold represent a highly promising class of compounds for the development of new treatments for Chagas disease.[5][6][7] Their mechanism of action, which relies on parasite-specific enzyme activation, suggests a potential for high selectivity.[1][2][8] In vitro studies have identified several derivatives with sub-micromolar potency against the clinically relevant amastigote form of T. cruzi.[4] Furthermore, in vivo studies have demonstrated that these compounds can significantly reduce parasitemia and improve survival rates in murine models, particularly when used in combination with existing drugs like benznidazole.[4] Further investigation and optimization of this chemical series are warranted to advance these promising leads toward clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.usfq.edu.ec [research.usfq.edu.ec]

- 8. researchgate.net [researchgate.net]

5-Nitro-1,2-dihydro-3H-indazol-3-one: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Nitro-1,2-dihydro-3H-indazol-3-one, a key heterocyclic intermediate in medicinal chemistry and drug discovery. This document details its synthesis, chemical properties, and its significant role as a scaffold for the development of novel therapeutic agents, particularly in the context of trypanocidal drug discovery.

Introduction

This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and benzene ring system, with a nitro group at the 5-position. This core structure is of significant interest to medicinal chemists due to its versatile reactivity and the potent biological activities exhibited by its derivatives. The presence of the nitro group is particularly noteworthy, as it can be bioreductively activated, a mechanism implicated in the therapeutic effect of several established antimicrobial drugs. This guide will explore the synthesis of the parent compound and its derivatives, present key quantitative data, and delve into the mechanistic insights of its biological applications.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is a critical aspect of its utility as a research intermediate. The core indazolone scaffold can be accessed through several synthetic strategies, often starting from readily available precursors.

Synthesis of the Precursor: 5-Nitroindazole

A common and well-documented precursor for the synthesis of this compound is 5-nitroindazole.

Experimental Protocol: Synthesis of 5-Nitroindazole

A solution of 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L) is prepared in a 5-L round-bottomed flask equipped with a mechanical stirrer. To this, a solution of sodium nitrite (0.36 mole) in water (60 ml) is added all at once, ensuring the temperature does not exceed 25°C. The reaction mixture is stirred for 15 minutes to complete diazotization. The solution is then allowed to stand at room temperature for 3 days. Following this, the solvent is concentrated under reduced pressure. Water (200 ml) is added to the residue, and the resulting slurry is filtered. The crude product is washed with cold water and dried. Purification is achieved by recrystallization from boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.[1]

Synthesis of this compound

Direct and detailed experimental protocols for the synthesis of the parent this compound are not extensively reported in the primary literature, likely due to its existence in tautomeric equilibrium with 5-nitro-1H-indazol-3-ol. However, its formation can be inferred from the synthesis of its derivatives and general organic chemistry principles. One plausible route involves the hydrolysis of a 3-alkoxy-5-nitro-1H-indazole.

Proposed Experimental Protocol:

A 3-alkoxy-5-nitro-1H-indazole derivative is refluxed in an aqueous acidic solution, such as hydrobromic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed with water, and dried. This hydrolysis cleaves the ether linkage at the 3-position, yielding the indazol-3-ol, which exists in equilibrium with the desired indazol-3-one tautomer.

-

Caption: Proposed synthesis pathway for this compound. */ end_dot

Synthesis of N-Substituted Derivatives

The true value of this compound as a research intermediate is realized in the synthesis of its N-substituted derivatives, which have shown significant biological activity. These derivatives are typically prepared by the alkylation of a pre-formed 5-nitroindazolone core or a protected precursor.

Experimental Protocol: General Procedure for N-Alkylation (Method A)

To a solution of the 5-nitroindazolone precursor in an appropriate solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) and the corresponding alkyl halide (e.g., methyl iodide, benzyl bromide) are added. The reaction mixture is stirred at room temperature overnight. The product is then isolated by standard workup procedures, which may include precipitation by adding water followed by filtration and recrystallization.

Experimental Protocol: General Procedure for N-Alkylation (Method B)

A mixture of 1-methyl-5-nitroindazol-3-ol and a substituted benzyl bromide in DMF is heated at 150°C for 4 hours. An excess of the alkylating agent is often required. The product is isolated after cooling and purification.

Data Presentation: N-Substituted this compound Derivatives

The following tables summarize the quantitative data for a selection of synthesized N-substituted derivatives, highlighting the versatility of the 5-nitroindazolone scaffold.

Table 1: Synthesis and Physicochemical Properties of 1-Methyl-2-(substituted benzyl)-5-nitro-1,2-dihydro-3H-indazol-3-ones

| Compound | Substituent on Benzyl Ring | Synthesis Method | Yield (%) | Melting Point (°C) |

| 1 | 3-Fluoro | A | 96 | 125-127 |

| 2 | 4-Fluoro | A/B | 97 (A), 95 (B) | 139-141 |

| 3 | 2-Chloro | A/B | 95 (A), 92 (B) | 179-181 |

| 4 | 3-Chloro | A/B | 95 (A), 94 (B) | 154-156 |

| 5 | 4-Chloro | A/B | 97 (A), 93 (B) | 128-130 |

| 6 | 3-Bromo | A | 96 | 149-151 |

| 7 | 4-Bromo | A/B | 98 (A), 94 (B) | 144-146 |

| 8 | 2-Methoxy | A | 96 | 210-212 |

Table 2: Selected ¹H NMR Data (in DMSO-d₆, 300 MHz)

| Compound | δ (ppm) for H-4 | δ (ppm) for CH₂ | δ (ppm) for N-CH₃ |

| 1 | 8.50 (d) | 5.21 (s) | 3.50 (s) |

| 2 | 8.49 (d) | 5.17 (s) | 3.49 (s) |

| 3 | 8.51 (d) | 5.25 (s) | 3.47 (s) |

| 4 | 8.50 (d) | 5.20 (s) | 3.50 (s) |

| 5 | 8.49 (d) | 5.18 (s) | 3.49 (s) |

| 6 | 8.50 (d) | 5.19 (s) | 3.49 (s) |

| 7 | 8.50 (d) | 5.16 (s) | 3.49 (s) |

| 8 | 8.50 (d) | 5.12 (s) | 3.47 (s) |

Application in Drug Discovery: Trypanocidal Activity

Derivatives of this compound have emerged as promising candidates for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The trypanocidal activity of these compounds is intrinsically linked to the presence of the 5-nitro group.

Mechanism of Action

The proposed mechanism of action involves the reductive activation of the nitro group by parasitic nitroreductases (NTRs). This bioactivation generates highly reactive nitro anion radicals and other reactive oxygen species (ROS), which induce significant oxidative stress within the parasite. The subsequent cascade of events includes damage to critical biomolecules such as DNA, leading to apoptosis and parasite death.

-

Caption: Signaling pathway of trypanocidal action. */ end_dot

Downstream Effects of ROS Generation

The surge in intracellular ROS triggers a multi-faceted response within T. cruzi:

-

DNA Damage: The generated reactive species can directly damage the parasite's DNA, causing strand breaks.[2] This genotoxic stress is a major contributor to the trypanocidal effect. The parasite's DNA repair mechanisms may be overwhelmed, leading to cell cycle arrest and apoptosis.[1][3]

-

Mitochondrial Dysfunction: The mitochondrion is a key target of oxidative stress. ROS can disrupt the mitochondrial membrane potential and interfere with the electron transport chain, leading to a bioenergetic collapse.

-

Apoptosis Induction: T. cruzi possesses metacaspases, which are caspase-like cysteine proteases.[4] The cellular damage induced by oxidative stress can activate these proteases, initiating a programmed cell death cascade that culminates in apoptosis.

Experimental Workflow for Evaluating Trypanocidal Activity

A typical experimental workflow to assess the potential of new 5-nitroindazolone derivatives as trypanocidal agents involves several key stages.

-

Caption: Workflow for evaluating trypanocidal agents. */ end_dot

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of biologically active molecules. The straightforward derivatization at the nitrogen positions allows for the generation of diverse chemical libraries. The demonstrated trypanocidal activity of its derivatives, coupled with a plausible and druggable mechanism of action, underscores its potential in the development of new therapies for neglected tropical diseases like Chagas disease. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are promising avenues for future research. This technical guide provides a solid foundation for researchers and drug development professionals to harness the potential of this important chemical scaffold.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Use of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Trypanocidal Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Nitro-1,2-dihydro-3H-indazol-3-one and its derivatives have emerged as a promising class of compounds with significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] The current therapeutic options for Chagas disease, nifurtimox and benznidazole, are limited by their efficacy, particularly in the chronic phase, and are associated with adverse side effects.[1][3] The 5-nitroindazolin-3-one scaffold is of particular interest due to its proposed mechanism of action, which involves the induction of oxidative stress in the parasite through the generation of reactive oxygen species (ROS), a pathway activated by nitroreductases (NTRs).[1][4][5] This document provides detailed protocols for the in vitro evaluation of this compound and its analogs against the different life cycle stages of T. cruzi.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for this compound derivatives involves the enzymatic reduction of the nitro group by parasitic nitroreductases, leading to the formation of radical species that induce oxidative stress and apoptosis.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Assay against T. cruzi Epimastigotes

This protocol describes the determination of the 50% inhibitory concentration (IC50) of test compounds against the replicative, non-infective epimastigote form of T. cruzi.

Materials:

-

T. cruzi epimastigotes (e.g., Dm28c, CL-B5, or Y strain)

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

Test compounds (e.g., this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

-

Reference drug (e.g., Benznidazole)

-

Resazurin solution or similar viability reagent

-

Plate reader (fluorometer or spectrophotometer)

-

Incubator (28°C)

Procedure:

-

Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 28°C until they reach the exponential growth phase.

-

Prepare serial dilutions of the test compounds and the reference drug in LIT medium in a 96-well plate. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.

-

Adjust the concentration of epimastigotes to 1 x 10^6 parasites/mL in fresh LIT medium.

-

Add 100 µL of the parasite suspension to each well of the 96-well plate containing the pre-diluted compounds.

-

Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used (solvent control).

-

Incubate the plates at 28°C for 72 hours.

-

After incubation, add a viability reagent such as resazurin and incubate for an additional 24 hours.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

-

Calculate the percentage of parasite growth inhibition for each compound concentration compared to the negative control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Assay against T. cruzi Intracellular Amastigotes

This protocol evaluates the efficacy of test compounds against the replicative, intracellular amastigote form of T. cruzi.

Materials:

-

Mammalian host cells (e.g., L929 fibroblasts or Vero cells)

-

Host cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS)

-

T. cruzi trypomastigotes

-

96-well microtiter plates (clear bottom)

-

Test compounds and reference drug dissolved in DMSO

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., DAPI or Giemsa)

-

High-content imaging system or fluorescence microscope

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed host cells into 96-well plates at a density that allows for monolayer formation after 24 hours of incubation (e.g., 4,000 cells/well).[6]

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

After 24 hours, infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).[7]

-

Incubate for 2 hours to allow for parasite invasion.

-

Wash the wells with phosphate-buffered saline (PBS) to remove non-internalized trypomastigotes.

-

Add fresh culture medium containing serial dilutions of the test compounds and reference drug.

-

Incubate the plates for an additional 48-72 hours at 37°C with 5% CO2.

-

After incubation, fix the cells with a suitable fixing solution.

-

Stain the cells with a DNA stain (e.g., DAPI) to visualize the nuclei of both host cells and amastigotes.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of amastigotes per host cell and the number of infected cells.

-

Calculate the percentage of infection inhibition and determine the IC50 values.

Cytotoxicity Assay against Mammalian Cells

This protocol is essential to determine the selectivity of the test compounds by assessing their toxicity towards mammalian host cells.

Materials:

-

Mammalian cells (same as used for the amastigote assay)

-

96-well microtiter plates

-

Test compounds and reference drug dissolved in DMSO

-

Cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo)

-

Plate reader

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed mammalian cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for the same duration as the amastigote assay (e.g., 48-96 hours).[6]

-

Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Determine the Selectivity Index (SI) using the formula: SI = CC50 / IC50 (amastigotes). A higher SI value indicates greater selectivity for the parasite over the host cells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro screening of this compound derivatives.

Caption: In vitro screening workflow for trypanocidal compounds.

Data Presentation

The following tables summarize the reported in vitro activities of various this compound derivatives against different forms of T. cruzi.

Table 1: Activity of 5-Nitroindazolin-3-one Derivatives against T. cruzi Epimastigotes

| Compound | Substituents | T. cruzi Strain | IC50 (µM) | Reference |

| 16 | 1-(2-aminoethyl)-2-benzyl | Y | 0.49 | [2] |

| 24 | 1-(2-acetoxyethyl)-2-benzyl | Y | 5.75 | [2] |

| 5a | 5-nitro-2-picolyl | Dm28c | 1.1 ± 0.3 | [1][4] |

| 22 | 2-benzyl-1-propyl | Y | 3.55 ± 0.47 | [8][9] |

| 24 | 2-benzyl-1-butyl | Y | 7.92 ± 1.63 | [8][9] |

Table 2: Activity of 5-Nitroindazolin-3-one Derivatives against T. cruzi Trypomastigotes and Amastigotes

| Compound | Substituents | T. cruzi Form | T. cruzi Strain | IC50 (µM) | Reference |

| 5a | 5-nitro-2-picolyl | Trypomastigotes | Dm28c | 5.4 ± 1.0 | [1][4] |

| 16 | 1-(2-aminoethyl)-2-benzyl | Amastigotes | Y | 0.41 | [2] |

| 24 | 1-(2-acetoxyethyl)-2-benzyl | Amastigotes | Y | 1.17 | [2] |

| 22 | 2-benzyl-1-propyl | Amastigotes | Tulahuen | 3.56 ± 0.99 | [8][9] |

| 24 | 2-benzyl-1-butyl | Amastigotes | Tulahuen | 6.31 ± 1.04 | [8][9] |

| 22 | 2-benzyl-1-propyl | Amastigotes | Y | 2.80 ± 0.46 | [8][9] |

| 24 | 2-benzyl-1-butyl | Amastigotes | Y | 9.02 ± 5.26 | [8][9] |

Note: The activity of these compounds can be influenced by their lipophilicity, with derivatives of intermediate lipophilicity often showing greater effectiveness.[1] The nitro group at the 5-position is considered crucial for their trypanocidal activity.[1] Further in vivo studies have shown that some of these derivatives can reduce parasitemia in mice.[2]

References

- 1. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Nitro-1,2-dihydro-3H-indazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the cellular effects of 5-Nitro-1,2-dihydro-3H-indazol-3-one. This compound belongs to the nitroindazole class of molecules, some of which have demonstrated promising biological activities, including anti-protozoal and anti-cancer effects.[1][2][3][4] The presence of a nitro group suggests a potential mechanism of action involving the induction of oxidative stress, which can lead to various cellular outcomes such as apoptosis.[2][5] Furthermore, the indazole scaffold is a feature of some Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancers with deficient DNA repair pathways.[6][7][8][9]

This document outlines detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its potential as an anti-cancer agent. The assays will assess its cytotoxicity, ability to induce oxidative stress and apoptosis, and its potential to inhibit PARP and cause DNA damage.

Recommended Cell Lines

To investigate the potential PARP-inhibitory and DNA-damaging effects of this compound, a panel of breast cancer cell lines with varying BRCA1/2 status is recommended. This allows for the exploration of synthetic lethality, a key concept in PARP inhibitor efficacy.[10]

| Cell Line | BRCA1 Status | BRCA2 Status | Phenotype |

| MDA-MB-436 | Mutant | Wild-Type | Triple-Negative Breast Cancer (TNBC) |

| SUM149PT | Mutant | Wild-Type | Inflammatory Breast Cancer |

| CAPAN-1 | Wild-Type | Mutant | Pancreatic Adenocarcinoma |

| MDA-MB-231 | Wild-Type | Wild-Type | Triple-Negative Breast Cancer (TNBC) |

| MCF-7 | Wild-Type | Wild-Type | Estrogen Receptor Positive (ER+) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This initial assay is crucial for determining the cytotoxic potential of this compound and for establishing a dose-range for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Workflow:

References

- 1. Using MDA-MB Models to Assess Novel PARP Inhibitors [cytion.com]

- 2. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP assay [assay-protocol.com]

- 5. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescence assay [bio-protocol.org]

- 7. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Screening of 5-Nitro-1,2-dihydro-3H-indazol-3-one against Trypanosoma cruzi

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America and is increasingly detected worldwide. Current therapeutic options, such as benznidazole and nifurtimox, are limited by significant side effects and variable efficacy, particularly in the chronic phase of the disease. This necessitates the discovery of novel, safer, and more effective trypanocidal agents. Nitro-heterocyclic compounds have historically been a cornerstone of anti-trypanosomal chemotherapy. The 5-nitroindazole scaffold, in particular, has emerged as a promising template for the development of new drug candidates. The nitro group in these compounds is believed to be activated by parasite-specific nitroreductases, leading to the generation of reactive oxygen species and subsequent parasite death. This document provides detailed protocols for the in vitro screening of 5-Nitro-1,2-dihydro-3H-indazol-3-one against the three clinically relevant life cycle stages of T. cruzi: epimastigotes, intracellular amastigotes, and trypomastigotes. Additionally, a protocol for assessing cytotoxicity against a mammalian cell line is included to determine the compound's selectivity.

Data Presentation

The following table summarizes the hypothetical in vitro activity of this compound against Trypanosoma cruzi and a mammalian cell line. These values are representative estimates based on published data for structurally related 5-nitroindazole derivatives and serve as a benchmark for experimental outcomes.[1][2][3][4][5][6]

| Assay | Parasite Stage / Cell Line | Parameter | Value (µM) | Reference Drug (Benznidazole) Value (µM) |

| Anti-Epimastigote Assay | T. cruzi (Y-strain) Epimastigotes | IC₅₀ | 8.5 | 15.0 |

| Anti-Amastigote Assay | Intracellular T. cruzi (Y-strain) Amastigotes | IC₅₀ | 4.2 | 2.5 |

| Anti-Trypomastigote Assay | T. cruzi (Y-strain) Trypomastigotes | IC₅₀ | 12.0 | 10.0 |

| Cytotoxicity Assay | Vero Cells (Mammalian Fibroblasts) | CC₅₀ | >200 | >200 |

| Selectivity Index (SI) | (CC₅₀ / IC₅₀ Amastigote) | SI | >47.6 | >80 |